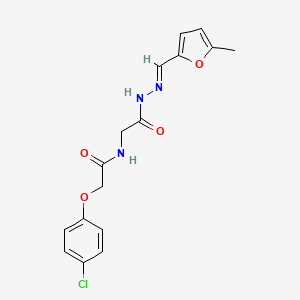
1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, also known as EPPUM, is a chemical compound that has received a lot of attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. In
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Activity
Urea derivatives, including ones structurally related to the compound , have been synthesized and assessed for their potential in inhibiting enzymes like acetylcholinesterase and other biochemical targets. For instance, a study explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to optimize spacer length for effective enzyme interaction (Vidaluc et al., 1995). Another research focused on synthesizing urea derivatives and testing them for urease, β-glucuronidase, and phosphodiesterase enzyme inhibition, with some showing potential anticancer activity (Mustafa et al., 2014).
Glycolic Acid Oxidase Inhibition
In the biochemical domain, certain 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which are structurally related to the compound of interest, were prepared and studied as inhibitors of glycolic acid oxidase. This research has implications in understanding enzyme mechanisms and therapeutic applications (Rooney et al., 1983).
Stereospecific Synthesis
In the field of chemical synthesis, the stereospecific synthesis of active metabolites of certain kinase inhibitors was explored, highlighting the importance of stereochemistry in the efficacy of pharmaceutical compounds. This type of research is crucial for developing more effective and targeted drugs (Chen et al., 2010).
Directed Lithiation
Another study focused on the directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea, which is relevant to understanding reactions involving urea derivatives and their potential applications in synthetic chemistry (Smith et al., 2013).
Neuropeptide Receptor Antagonists
Research has also been conducted on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. This study provides insights into the development of new therapeutic agents for neurological disorders (Fotsch et al., 2001).
Urinary Analysis and Environmental Studies
Urea derivatives have also been studied for their applications in environmental chemistry and analysis, like in the quantitative analysis of urinary δ-aminolevulinic acid as an index of lead exposure (Tomokuni & Ogata, 1972).
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-3-28-19-9-5-17(6-10-19)24-22(27)23-14-16-13-21(26)25(15-16)18-7-11-20(12-8-18)29-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXVMCWCIISADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2904897.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2904898.png)
![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2904899.png)
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2904901.png)
![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2904902.png)


![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate](/img/structure/B2904905.png)
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2904908.png)
![5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904909.png)

![N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2904918.png)